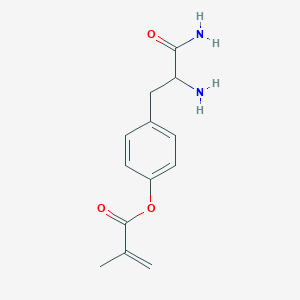
Methacryloyl tyrosineamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacryloyl tyrosineamide (MTA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTA is a derivative of tyrosine, an amino acid that is involved in the synthesis of proteins. MTA has been studied extensively for its ability to modify the properties of biomaterials, such as improving their mechanical strength and biocompatibility. Additionally, MTA has been shown to have potential applications in drug delivery, tissue engineering, and other biomedical fields.
Wirkmechanismus
The mechanism of action of Methacryloyl tyrosineamide is not fully understood, but it is thought to be related to the presence of the methacryloyl group. This group can interact with other molecules in the environment, such as proteins or other biomolecules, altering their properties and potentially improving their function.
Biochemical and physiological effects:
Methacryloyl tyrosineamide has been shown to have minimal toxicity in vitro and in vivo. In animal studies, Methacryloyl tyrosineamide has been shown to be biocompatible and well-tolerated. Additionally, Methacryloyl tyrosineamide has been shown to have minimal effects on cell viability and proliferation, indicating that it may be a safe and effective biomaterial modifier.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methacryloyl tyrosineamide in lab experiments is its well-established synthesis method and low toxicity. Additionally, Methacryloyl tyrosineamide can modify the properties of biomaterials without significantly altering their chemical composition, making it a useful tool for studying the effects of material properties on cell behavior. However, one limitation of using Methacryloyl tyrosineamide is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biomolecules or cell types.
Zukünftige Richtungen
There are several potential future directions for research involving Methacryloyl tyrosineamide. One direction is to further investigate the mechanism of action of Methacryloyl tyrosineamide, which could lead to a better understanding of its potential applications in various fields. Additionally, further research could focus on developing new synthesis methods for Methacryloyl tyrosineamide or modifying its chemical structure to improve its properties. Finally, Methacryloyl tyrosineamide could be studied in combination with other biomaterial modifiers or drug delivery systems to enhance their effectiveness.
Synthesemethoden
Methacryloyl tyrosineamide can be synthesized via a multistep process that involves the reaction of tyrosine with methacrylic anhydride. The resulting product is then purified via chromatography to obtain pure Methacryloyl tyrosineamide. This synthesis method has been well-established and is widely used in the scientific community.
Wissenschaftliche Forschungsanwendungen
Methacryloyl tyrosineamide has been extensively studied for its potential applications in various fields. In the field of biomaterials, Methacryloyl tyrosineamide has been shown to improve the mechanical properties and biocompatibility of materials such as hydrogels and scaffolds. Methacryloyl tyrosineamide has also been studied for its potential applications in drug delivery systems. Methacryloyl tyrosineamide can be incorporated into nanoparticles or other drug carriers to improve their stability and targeting abilities.
Eigenschaften
CAS-Nummer |
143305-96-8 |
|---|---|
Produktname |
Methacryloyl tyrosineamide |
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
[4-(2,3-diamino-3-oxopropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)13(17)18-10-5-3-9(4-6-10)7-11(14)12(15)16/h3-6,11H,1,7,14H2,2H3,(H2,15,16) |
InChI-Schlüssel |
TZUOGMDFDSRJMV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CC(C(=O)N)N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CC(C(=O)N)N |
Synonyme |
methacryloyl tyrosineamide MTYA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



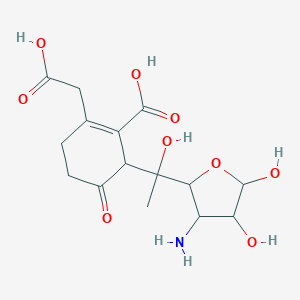
![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)
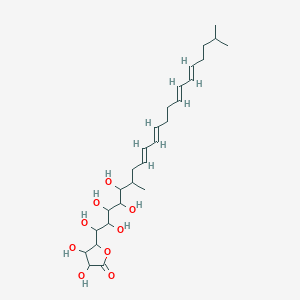
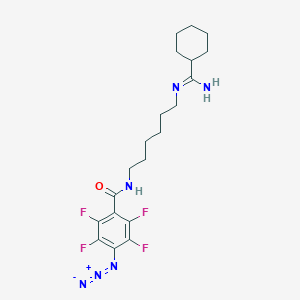
![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
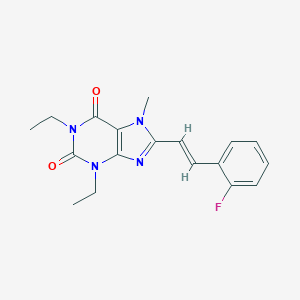
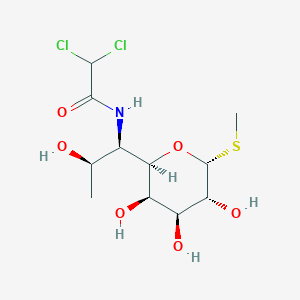
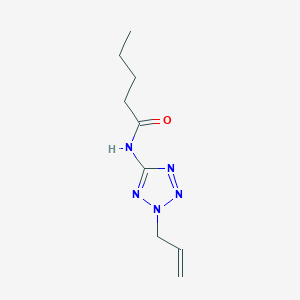
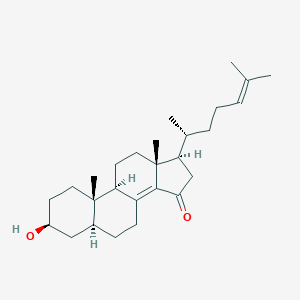
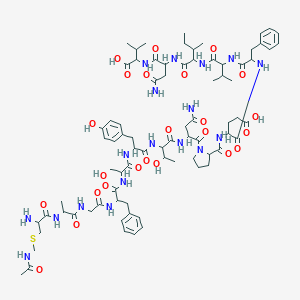
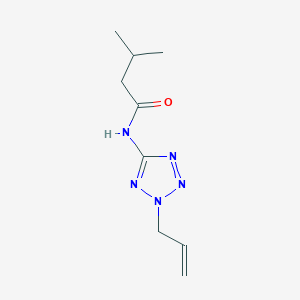
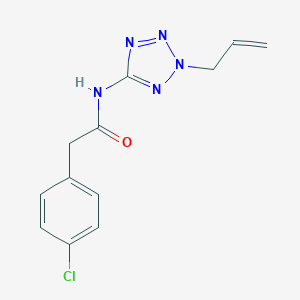
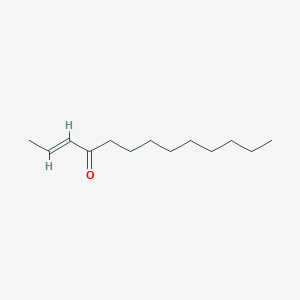
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)